N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylpiperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Intermediate: The initial step could involve the reaction of 4-dimethylaminobenzaldehyde with a suitable reagent to form an intermediate.
Piperazine Addition: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form a secondary intermediate.
Final Coupling: The secondary intermediate is coupled with 3-(4-methoxyphenyl)propanoyl
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by the presence of aromatic rings and a piperazine moiety, suggests diverse pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C29H36N4O. The structural features include:
- Dimethylamino group : This moiety is known for its ability to enhance lipophilicity and can influence the compound's interaction with biological targets.
- Piperazine ring : Commonly associated with various pharmacological activities, including effects on neurotransmitter systems.
- Methoxyphenyl group : This substitution can modulate the compound's electronic properties, potentially affecting its biological activity.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in mood regulation, cognition, and seizure activity. The biological activity of this compound may involve modulation of serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety.
Pharmacological Effects
Case Study 1: Anticonvulsant Activity
A study investigating the anticonvulsant properties of piperazine derivatives found that modifications to the structure significantly influenced efficacy. Compounds similar to this compound exhibited varying degrees of activity against induced seizures in animal models. The presence of the dimethylamino group was particularly noted for enhancing activity .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial potential of piperazine-containing compounds. The study revealed that certain derivatives demonstrated moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae. This indicates that this compound could serve as a scaffold for developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Effective Concentration (μg/mL) | Notes |
---|---|---|---|
Compound A | Anticonvulsant | 50 | Exhibited significant seizure reduction |
Compound B | Antimicrobial | 64 | Active against N. meningitidis |
Compound C | Neuroactive | 32 | Influenced serotonin receptor binding |
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O2/c1-32(2)26-14-12-25(13-15-26)29(34-21-19-33(20-22-34)27-7-5-4-6-8-27)23-31-30(35)18-11-24-9-16-28(36-3)17-10-24/h4-10,12-17,29H,11,18-23H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLJPNOYDZFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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